molecular formula C16H16ClN3O4S B195241 5-Hydroxy Indapamide CAS No. 126750-70-7

5-Hydroxy Indapamide

Cat. No.: B195241
CAS No.: 126750-70-7
M. Wt: 381.8 g/mol
InChI Key: ARPVNNMMMDXBBF-UHFFFAOYSA-N
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Description

a major metabolite of Indapamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPVNNMMMDXBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925693
Record name 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126750-70-7
Record name 5-Hydroxyindapamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy Indapamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a widely prescribed diuretic and antihypertensive agent, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, 5-Hydroxy Indapamide has garnered significant interest due to its potential pharmacological activity and its role as a key biomarker in pharmacokinetic studies. This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 5-Hydroxy Indapamide, tailored for researchers and professionals in drug development. The proposed synthesis is strategically designed for regiochemical control and is presented with detailed step-by-step considerations, mechanistic insights, and relevant references to authoritative literature.

Introduction: The Significance of 5-Hydroxy Indapamide

Indapamide is a non-thiazide sulfonamide diuretic that exerts its therapeutic effects by inhibiting sodium reabsorption in the cortical diluting segment of the distal convoluted tubule. Its efficacy in managing hypertension is well-established.[1] The metabolic fate of Indapamide is complex, with the parent drug being extensively transformed in the liver.[2][3] One of its major metabolites is formed through the hydroxylation of the indoline ring, primarily at the 5-position, to yield 5-Hydroxy Indapamide. Understanding the synthesis of this metabolite is crucial for several reasons:

  • Pharmacokinetic and Metabolism Studies: Access to a pure standard of 5-Hydroxy Indapamide is essential for accurately quantifying its levels in biological matrices, which is fundamental for detailed pharmacokinetic and drug metabolism (DMPK) studies.

  • Pharmacological Activity Assessment: Investigating the pharmacological profile of 5-Hydroxy Indapamide can provide insights into whether the metabolite contributes to the overall therapeutic effect or potential side effects of the parent drug.

  • Impurity Reference Standard: A well-characterized synthetic sample of 5-Hydroxy Indapamide can serve as a reference standard for identifying and quantifying it as a potential impurity in the bulk manufacturing of Indapamide.

This guide will focus on a logical and efficient synthetic approach to 5-Hydroxy Indapamide, emphasizing the strategic introduction of the critical hydroxyl group.

Retrosynthetic Analysis: Devising a Strategic Pathway

A retrosynthetic analysis of 5-Hydroxy Indapamide suggests two primary strategies for its construction.

G 5-Hydroxy Indapamide 5-Hydroxy Indapamide Strategy 1 Strategy 1 5-Hydroxy Indapamide->Strategy 1 Amide Bond Formation Strategy 2 Strategy 2 5-Hydroxy Indapamide->Strategy 2 Regioselective C-H Hydroxylation Key Intermediates 1 1-Amino-5-hydroxy-2-methylindoline + 4-Chloro-3-sulfamoylbenzoyl chloride Strategy 1->Key Intermediates 1 Key Intermediates 2 Indapamide + Hydroxylation Reagent Strategy 2->Key Intermediates 2 G cluster_0 Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride cluster_1 Synthesis of 1-Amino-5-hydroxy-2-methylindoline 4-Chlorobenzoic acid 4-Chlorobenzoic acid 4-Chloro-3-sulfamoylbenzoic acid 4-Chloro-3-sulfamoylbenzoic acid 4-Chlorobenzoic acid->4-Chloro-3-sulfamoylbenzoic acid Chlorosulfonation & Ammonolysis 4-Chloro-3-sulfamoylbenzoyl chloride 4-Chloro-3-sulfamoylbenzoyl chloride 4-Chloro-3-sulfamoylbenzoic acid->4-Chloro-3-sulfamoylbenzoyl chloride Thionyl Chloride 5-Hydroxy Indapamide 5-Hydroxy Indapamide 4-Chloro-3-sulfamoylbenzoyl chloride->5-Hydroxy Indapamide Amide Coupling p-Benzoquinone p-Benzoquinone Ethyl 5-hydroxy-2-methylindole-3-carboxylate Ethyl 5-hydroxy-2-methylindole-3-carboxylate p-Benzoquinone->Ethyl 5-hydroxy-2-methylindole-3-carboxylate Nenitzescu Reaction (with Ethyl 3-aminocrotonate) 5-Hydroxy-2-methylindole 5-Hydroxy-2-methylindole Ethyl 5-hydroxy-2-methylindole-3-carboxylate->5-Hydroxy-2-methylindole Hydrolysis & Decarboxylation 5-Hydroxy-2-methylindoline 5-Hydroxy-2-methylindoline 5-Hydroxy-2-methylindole->5-Hydroxy-2-methylindoline Reduction 1-Nitroso-5-hydroxy-2-methylindoline 1-Nitroso-5-hydroxy-2-methylindoline 5-Hydroxy-2-methylindoline->1-Nitroso-5-hydroxy-2-methylindoline Nitrosation 1-Amino-5-hydroxy-2-methylindoline 1-Amino-5-hydroxy-2-methylindoline 1-Nitroso-5-hydroxy-2-methylindoline->1-Amino-5-hydroxy-2-methylindoline Reduction 1-Amino-5-hydroxy-2-methylindoline->5-Hydroxy Indapamide

Caption: Proposed synthetic pathway for 5-Hydroxy Indapamide.

Part A: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride

This key intermediate is a common precursor in the synthesis of Indapamide and its analogs. Its preparation is well-documented in the literature.

Step 1: Chlorosulfonation and Ammonolysis of 4-Chlorobenzoic Acid

The synthesis begins with the chlorosulfonation of 4-chlorobenzoic acid using chlorosulfonic acid. The resulting sulfonyl chloride is then treated with ammonia to yield 4-chloro-3-sulfamoylbenzoic acid.

  • Experimental Protocol:

    • To a stirred solution of chlorosulfonic acid, slowly add 4-chlorobenzoic acid at a controlled temperature (typically below 10 °C).

    • After the addition is complete, the reaction mixture is gently warmed to drive the reaction to completion.

    • The mixture is then carefully poured onto crushed ice, and the precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid is collected by filtration.

    • The crude sulfonyl chloride is then added portion-wise to a cooled, concentrated aqueous ammonia solution.

    • The reaction mixture is stirred until the ammonolysis is complete.

    • Acidification of the solution with a mineral acid (e.g., HCl) precipitates 4-chloro-3-sulfamoylbenzoic acid, which is then filtered, washed, and dried.

Step 2: Conversion to the Acid Chloride

The carboxylic acid is converted to the more reactive acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).

  • Experimental Protocol:

    • A mixture of 4-chloro-3-sulfamoylbenzoic acid and an excess of thionyl chloride is heated under reflux, often with a catalytic amount of dimethylformamide (DMF).

    • The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 4-chloro-3-sulfamoylbenzoyl chloride, which can often be used in the next step without further purification.

Intermediate Starting Material Reagents Typical Yield
4-Chloro-3-sulfamoylbenzoic acid4-Chlorobenzoic acid1. HSO₃ Cl 2 . NH₄OH75-85%
4-Chloro-3-sulfamoylbenzoyl chloride4-Chloro-3-sulfamoylbenzoic acidSOCl₂, cat. DMF>90%
Part B: Synthesis of 1-Amino-5-hydroxy-2-methylindoline

This fragment represents the more synthetically challenging portion of the molecule, requiring the construction of the hydroxylated indoline ring system and the introduction of the N-amino group.

Step 3: Nenitzescu Indole Synthesis

The Nenitzescu reaction is a powerful method for the synthesis of 5-hydroxyindoles. [4][5][6]In this step, p-benzoquinone reacts with ethyl 3-aminocrotonate to form ethyl 5-hydroxy-2-methylindole-3-carboxylate.

  • Causality of Experimental Choices: The choice of the Nenitzescu reaction is strategic as it directly installs the required 5-hydroxy-2-methylindole core in a single step from readily available starting materials. The reaction proceeds through a series of Michael additions, cyclizations, and aromatization steps. [6]* Experimental Protocol:

    • A solution of p-benzoquinone in a suitable solvent (e.g., acetone, ethanol, or dichloromethane) is prepared.

    • Ethyl 3-aminocrotonate is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to yield ethyl 5-hydroxy-2-methylindole-3-carboxylate.

Step 4: Hydrolysis and Decarboxylation

The ester group at the 3-position is removed through hydrolysis followed by decarboxylation to yield 5-hydroxy-2-methylindole.

  • Experimental Protocol:

    • The ethyl 5-hydroxy-2-methylindole-3-carboxylate is heated under reflux in a strong basic solution (e.g., aqueous NaOH or KOH).

    • The hydrolysis of the ester to the corresponding carboxylate is monitored by TLC.

    • The reaction mixture is then acidified, which induces the decarboxylation of the β-keto acid intermediate to afford 5-hydroxy-2-methylindole.

    • The product is extracted with an organic solvent and purified.

Step 5: Reduction of the Indole to Indoline

The indole ring is reduced to the corresponding indoline. Various reducing agents can be employed for this transformation.

  • Causality of Experimental Choices: A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents like sodium cyanoborohydride in acetic acid can also be used. The choice depends on the scale of the reaction and the available equipment.

  • Experimental Protocol (Catalytic Hydrogenation):

    • 5-Hydroxy-2-methylindole is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

    • A catalytic amount of Pd/C is added to the solution.

    • The mixture is subjected to hydrogenation in a Parr apparatus or under a balloon of hydrogen until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 5-hydroxy-2-methylindoline.

Step 6: N-Amination of 5-Hydroxy-2-methylindoline

The final step in the synthesis of this key intermediate is the introduction of the amino group at the N-1 position. This is typically achieved through a two-step process of nitrosation followed by reduction.

  • Experimental Protocol:

    • Nitrosation: 5-Hydroxy-2-methylindoline is dissolved in an acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the N-nitroso derivative, 1-nitroso-5-hydroxy-2-methylindoline. [7] 2. Reduction: The crude N-nitroso intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include zinc dust in acetic acid or catalytic hydrogenation. The resulting 1-amino-5-hydroxy-2-methylindoline is then isolated, often as a salt to improve stability.

Part C: Final Coupling to Yield 5-Hydroxy Indapamide

Step 7: Amide Bond Formation

The final step is the acylation of 1-amino-5-hydroxy-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride.

  • Causality of Experimental Choices: This is a standard nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used.

  • Experimental Protocol:

    • 1-Amino-5-hydroxy-2-methylindoline (or its salt, from which the free base is generated in situ) is dissolved or suspended in an anhydrous aprotic solvent.

    • A base, such as triethylamine, is added to the mixture.

    • A solution of 4-chloro-3-sulfamoylbenzoyl chloride in the same solvent is added dropwise at a controlled temperature (e.g., 0-5 °C).

    • The reaction is stirred until completion, as monitored by TLC.

    • The reaction mixture is then worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

    • The crude product is purified by column chromatography or recrystallization to afford pure 5-Hydroxy Indapamide.

Alternative Approach: Late-Stage Hydroxylation (Strategy 2)

While Strategy 1 is proposed as the more robust route, it is worth briefly considering the potential of a late-stage hydroxylation of Indapamide. This would involve the direct introduction of a hydroxyl group at the 5-position of the indoline ring of the pre-formed Indapamide molecule.

  • Challenges: The primary challenge lies in achieving high regioselectivity. The indoline ring has multiple positions susceptible to electrophilic attack, and controlling the reaction to favor the 5-position over others (such as the 7-position) can be difficult. This could lead to the formation of a mixture of isomers that are challenging to separate.

  • Potential Methods:

    • Directed Ortho-Metalation (DoM): If a suitable directing group can be installed on the indoline nitrogen, it might be possible to direct metalation and subsequent hydroxylation to the adjacent 5-position.

    • Biocatalysis: The use of specific cytochrome P450 enzymes could potentially offer high regioselectivity for the hydroxylation, mimicking the metabolic pathway. However, developing a practical and scalable biocatalytic process can be a significant undertaking.

Given these challenges, the convergent approach of Strategy 1 remains the more practical and reliable method for the laboratory-scale synthesis of pure 5-Hydroxy Indapamide.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for 5-Hydroxy Indapamide. The proposed convergent strategy, commencing with the Nenitzescu indole synthesis to construct the 5-hydroxy-2-methylindole core, offers a high degree of control over the crucial regiochemistry of the hydroxyl group. The subsequent steps of indole reduction, N-amination, and final amide coupling with the pre-synthesized 4-chloro-3-sulfamoylbenzoyl chloride fragment provide a logical and efficient route to the target molecule. This detailed guide, complete with experimental considerations and mechanistic rationale, serves as a valuable resource for researchers and professionals engaged in the synthesis of drug metabolites and related pharmaceutical compounds.

References

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bulletin de la Société de Chimie de Roumanie, 11, 37-43.
  • Caruso, F. R., & Freston, J. W. (1984). Pharmacokinetics and clinical pharmacology of indapamide. American heart journal, 108(3 Pt 2), 705–711. [Link]

  • Allen, G. R., Jr., Pidacks, C., & Weiss, M. J. (1966). The Nenitzescu Indole Synthesis. I. The Condensation of 1,4-Benzoquinones with Ethyl β-Aminocrotonate. Journal of the American Chemical Society, 88(11), 2536–2544. [Link]

  • Wright, J. B., & Willette, R. E. (1962). Anticonvulsants. I. 1-Amino-2,3-dihydro-2-methyl-1H-indoles and Related Compounds. Journal of Medicinal and Pharmaceutical Chemistry, 5, 815–822. [Link]

  • Campbell, D. B. (1983). The metabolism of indapamide. Current Medical Research and Opinion, 8(sup3), 9-22. [Link]

  • Kappe, T., & Ziegler, E. (1968). Die Nenitzescu-Reaktion, I.: Eine Übersicht. Angewandte Chemie, 80(5), 190–200. [Link]

  • Google Patents. (1985).
  • Google Patents. (2013). Preparation method of indapamide. CN103467355A.
  • Google Patents. (1991). Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide. EP0462016A1.
  • PubChem. (n.d.). Indapamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • ResearchGate. (2019). Nenitzescu 5‐Hydroxyindole Synthesis. [Link]

  • REVISTA DE CHIMIE. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. [Link]

  • AlchemyPharm. (n.d.). 4-Chloro-3-sulfamoylbenzoyl chloride. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy Indapamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a cornerstone in the management of hypertension, exerts its therapeutic effects through a dual mechanism of action: diuresis and direct vasodilation. A significant proportion of its clinical activity is attributed to its metabolic transformation, primarily into 5-Hydroxy Indapamide. This guide provides a comprehensive technical overview of the mechanism of action of this major metabolite. While sharing the natriuretic properties of its parent compound through inhibition of the Na+-Cl- cotransporter in the renal tubules, evidence suggests a nuanced pharmacological profile. This document delves into the known metabolic pathways, the specifics of its diuretic action, and explores the yet-to-be-fully-elucidated vascular effects, presenting a holistic view for researchers engaged in cardiovascular pharmacology and drug development.

Introduction: The Significance of 5-Hydroxy Indapamide

Indapamide is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1][2] Its efficacy is not solely dependent on the parent molecule but also on its metabolic derivatives. Indapamide undergoes extensive hepatic metabolism, with 5-Hydroxy Indapamide emerging as a principal active metabolite.[3][4] Understanding the precise mechanism of action of this metabolite is crucial for a complete comprehension of Indapamide's therapeutic window and for the development of future antihypertensive agents with improved efficacy and safety profiles.

Metabolic Pathway: The Genesis of an Active Metabolite

The biotransformation of Indapamide to 5-Hydroxy Indapamide is a critical step in its overall pharmacological activity. This metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved:

  • CYP3A4 and CYP2C19: In vitro studies utilizing human liver microsomes have identified CYP3A4 and CYP2C19 as the major enzymes responsible for the hydroxylation of the indoline moiety of Indapamide to form 5-Hydroxy Indapamide.[3][4]

The following diagram illustrates the metabolic conversion of Indapamide.

Indapamide Indapamide CYP CYP3A4 & CYP2C19 (Hepatic Microsomes) Indapamide->CYP Hydroxylation Metabolite 5-Hydroxy Indapamide CYP->Metabolite

Caption: Metabolic Conversion of Indapamide

The Diuretic Mechanism: Inhibition of the Na+-Cl- Cotransporter

The primary diuretic effect of both Indapamide and its 5-Hydroxy metabolite is exerted in the distal convoluted tubule (DCT) of the nephron. The key molecular target is the Na+-Cl- cotransporter (NCC), a member of the SLC12 family of solute carriers.

By inhibiting the NCC, 5-Hydroxy Indapamide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of these ions, and consequently, water, resulting in a diuretic effect. While the mechanism is presumed to be identical to that of the parent compound, preclinical evidence suggests that 5-Hydroxy Indapamide possesses weaker diuretic properties.

The signaling pathway for the diuretic action is depicted below:

cluster_DCT Distal Convoluted Tubule Lumen cluster_Blood Bloodstream 5_Hydroxy_Indapamide 5-Hydroxy Indapamide Inhibition 5_Hydroxy_Indapamide->Inhibition NCC Na+-Cl- Cotransporter (NCC) Ion_Flow Na+ & Cl- Reabsorption NCC->Ion_Flow Excretion Increased Na+, Cl-, & Water Excretion Ion_Flow->Excretion Blocked Reabsorption Inhibition->NCC

Caption: Diuretic Mechanism in the Distal Convoluted Tubule

Experimental Protocol: Assessing Diuretic Activity

A standard in vivo protocol to quantify and compare the diuretic activity of 5-Hydroxy Indapamide against Indapamide involves the use of metabolic cages with animal models, typically rats.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are housed in metabolic cages for a period of acclimatization, with free access to food and water.

  • Fasting: Prior to the experiment, animals are fasted overnight with free access to water.

  • Hydration: A saline load (e.g., 0.9% NaCl, 25 mL/kg body weight) is administered orally to ensure adequate hydration.

  • Drug Administration: Animals are divided into groups and administered either the vehicle control, Indapamide, or 5-Hydroxy Indapamide at various doses orally or intraperitoneally.

  • Urine Collection: Urine is collected at predetermined intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) and the total volume is recorded.

  • Electrolyte Analysis: The concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples is determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic effect is expressed as the total urine output per 100g of body weight. Natriuretic, kaliuretic, and chloruretic activities are calculated as the total amount of each electrolyte excreted. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatment groups.

The Vascular Mechanism: A Realm of Ongoing Investigation

A key differentiator of Indapamide from traditional thiazide diuretics is its direct vasodilatory effect, which contributes significantly to its antihypertensive action.[2] This effect is believed to be mediated by an inhibition of calcium influx in vascular smooth muscle cells.[2] However, the extent to which 5-Hydroxy Indapamide shares this property remains an area of active investigation, with a notable scarcity of direct comparative data in the published literature.

The proposed vascular mechanism of the parent drug, Indapamide, is illustrated below, with the role of 5-Hydroxy Indapamide being speculative.

cluster_VSMC Vascular Smooth Muscle Cell Drug Indapamide (5-Hydroxy Indapamide?) Inhibition Drug->Inhibition Ca_Channel L-type Ca2+ Channels Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Reduced Influx Relaxation Vasodilation Contraction->Relaxation Leads to Inhibition->Ca_Channel

Caption: Proposed Vascular Mechanism of Action

Experimental Protocols for Elucidating Vascular Effects

To definitively characterize the vascular effects of 5-Hydroxy Indapamide, a combination of in vitro and in vivo experimental approaches is necessary.

4.1.1. In Vitro Aortic Ring Relaxation Assay

This assay directly measures the ability of a compound to induce vasodilation in isolated arterial segments.

Step-by-Step Methodology:

  • Tissue Preparation: The thoracic aorta is dissected from a euthanized animal (e.g., rat or rabbit) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the ring is attached to a fixed support and the other to an isometric force transducer.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for 60-90 minutes. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of 5-Hydroxy Indapamide or Indapamide are added to the organ bath.

  • Data Recording and Analysis: The relaxation response is recorded as a percentage of the pre-contraction tension. Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of each compound.

4.1.2. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells, providing insights into the molecular mechanism of vasodilation.

Step-by-Step Methodology:

  • Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record ion currents. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane.

  • Voltage Protocol: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion channel currents, particularly L-type Ca2+ currents.

  • Drug Perfusion: 5-Hydroxy Indapamide or Indapamide is applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The effect of the drug on the amplitude and kinetics of the ion channel currents is recorded and analyzed to determine its inhibitory effects.

Quantitative Data Summary

Direct, head-to-head quantitative comparisons of the pharmacological activity of Indapamide and 5-Hydroxy Indapamide are limited in the public domain. The following table provides a qualitative summary based on available information.

ParameterIndapamide5-Hydroxy IndapamideReference
Diuretic Potency Established diuretic activityPossesses diuretic properties, but suggested to be less potent than Indapamide[3]
Primary Renal Target Na+-Cl- Cotransporter (NCC)Presumed to be the Na+-Cl- Cotransporter (NCC)[3]
Vascular Effect Direct vasodilation via inhibition of Ca2+ influxNot definitively established; a key area for further research[2]

Conclusion and Future Directions

5-Hydroxy Indapamide is a pharmacologically active metabolite that contributes to the overall therapeutic effect of Indapamide. Its primary mechanism of action in the kidney is the inhibition of the Na+-Cl- cotransporter, leading to diuresis, albeit with a lower potency than its parent compound. The direct vascular effects of 5-Hydroxy Indapamide, however, remain a critical knowledge gap.

Future research should focus on:

  • Quantitative Comparison of NCC Inhibition: Determining the binding affinity (Ki) and inhibitory concentration (IC50) of 5-Hydroxy Indapamide on the Na+-Cl- cotransporter in comparison to Indapamide.

  • Elucidation of Vascular Mechanisms: Conducting comprehensive in vitro and in vivo studies to definitively assess the vasodilatory properties of 5-Hydroxy Indapamide, including its effects on calcium channels and other potential vascular targets.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to better understand the relative contribution of 5-Hydroxy Indapamide to the overall antihypertensive effect of Indapamide in vivo.

A deeper understanding of the complete pharmacological profile of 5-Hydroxy Indapamide will not only refine our knowledge of a widely used antihypertensive drug but also pave the way for the rational design of novel therapeutics with optimized efficacy and safety.

References

  • Yan, F., Hu, Y., Di, B., He, P. L., & Sun, G. (2012). Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats. Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 208–220. [Link]

  • (2012). Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. ResearchGate. [Link]

  • Mayo Clinic. (2023). Indapamide (Oral Route). [Link]

  • Caruso, F. R., Szabadi, R. R., & Vukovich, R. A. (1983). The pharmacology and clinical pharmacology of indapamide. American heart journal, 106(1 Pt 2), 212–220. [Link]

Sources

The Therapeutic Potential of 5-Hydroxy Indapamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Diuresis - Unveiling the Antioxidant Promise of a Key Metabolite

For decades, indapamide has been a cornerstone in the management of hypertension and edema, primarily valued for its diuretic and vasodilatory properties. However, within the metabolic cascade of this widely prescribed therapeutic lies a principal metabolite, 5-Hydroxy Indapamide, that is now emerging from the shadow of its parent compound. While possessing a more modest diuretic effect, 5-Hydroxy Indapamide exhibits a compelling and potentially more impactful therapeutic profile as a potent antioxidant. This guide provides an in-depth exploration of 5-Hydroxy Indapamide, moving beyond its role as a mere metabolic byproduct to positioning it as a molecule of significant interest for the development of novel therapeutics targeting oxidative stress-mediated pathologies. For researchers and drug development professionals, understanding the nuances of its synthesis, mechanism of action, and preclinical evaluation is paramount to unlocking its full therapeutic potential.

Synthesis and Physicochemical Characteristics of 5-Hydroxy Indapamide

The availability of pure and well-characterized 5-Hydroxy Indapamide is the foundational requirement for any preclinical investigation. While it is a major metabolite of indapamide, for dedicated research purposes, a reliable synthetic route is essential.[1]

Conceptual Synthesis Pathway

The synthesis of 5-Hydroxy Indapamide (4-chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide) can be conceptually approached through the condensation of two key intermediates: a protected 5-hydroxy-2-methylindoline derivative and 4-chloro-3-sulfamoylbenzoyl chloride. A generalized synthetic scheme is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would require optimization for yield and purity.

cluster_synthesis Conceptual Synthesis of 5-Hydroxy Indapamide Start 2-Methyl-5-hydroxyindole Step1 Protection of Hydroxyl Group (e.g., Benzyl ether) Start->Step1 Intermediate1 Protected 2-Methyl-5-hydroxyindole Step1->Intermediate1 Step2 Reduction of Indole to Indoline Intermediate1->Step2 Intermediate2 Protected 5-hydroxy-2-methylindoline Step2->Intermediate2 Step3 Condensation with 4-chloro-3-sulfamoylbenzoyl chloride Intermediate2->Step3 Intermediate3 Protected 5-Hydroxy Indapamide Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Final 5-Hydroxy Indapamide Step4->Final

Figure 1: Conceptual workflow for the synthesis of 5-Hydroxy Indapamide.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxy Indapamide is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₁₆ClN₃O₄SPubChem[2]
Molecular Weight 381.8 g/mol PubChem[2]
IUPAC Name 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamidePubChem[2]
CAS Number 126750-70-7PubChem[2]
Appearance Off-white solid
Solubility Soluble in Methanol and DMSO

Table 1: Physicochemical properties of 5-Hydroxy Indapamide.

Pharmacological Profile: A Dual Mechanism of Action

The pharmacological activity of 5-Hydroxy Indapamide is characterized by two primary mechanisms: a modest diuretic effect and a potent antioxidant activity.

Diuretic Activity: A Attenuated Effect Compared to the Parent Compound

Similar to its parent drug, indapamide, 5-Hydroxy Indapamide is presumed to exert a diuretic effect through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to increased excretion of sodium and water. However, preclinical evidence suggests that this diuretic potency is significantly less than that of indapamide.[3]

Antioxidant Activity: A Promising Therapeutic Avenue

The most compelling therapeutic potential of 5-Hydroxy Indapamide lies in its potent antioxidant properties.[3][4] Studies have demonstrated that it is an effective scavenger of superoxide radical anions and provides significant protection against peroxyl radical-induced damage.[3] In comparative studies, 5-Hydroxy Indapamide exhibits superior antioxidant potency to its parent compound, indapamide.[3]

The proposed mechanism for this antioxidant activity involves the donation of a hydrogen atom from the hydroxyl group on the indole ring to neutralize free radicals. This activity is thought to be a key contributor to the potential vasoprotective effects of the compound.[3]

cluster_pathway Proposed Antioxidant Mechanism of 5-Hydroxy Indapamide ROS Reactive Oxygen Species (e.g., Superoxide, Peroxyl Radicals) Damage Cellular Damage (Lipid Peroxidation, Protein Damage, DNA Damage) ROS->Damage 5OHI 5-Hydroxy Indapamide Neutralization Radical Scavenging (Hydrogen Atom Donation) 5OHI->Neutralization Neutralization->ROS Inhibits

Figure 2: Proposed direct radical scavenging mechanism of 5-Hydroxy Indapamide.

While direct radical scavenging is a plausible mechanism, it is also hypothesized that 5-Hydroxy Indapamide may exert its antioxidant effects through the activation of endogenous antioxidant signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6][7] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Further investigation into the potential interaction of 5-Hydroxy Indapamide with the Nrf2/Keap1 signaling axis is a critical area for future research.

Preclinical Evaluation: Methodologies and Protocols

A robust preclinical evaluation of 5-Hydroxy Indapamide requires a suite of well-defined in vitro and in vivo assays to characterize its diuretic and antioxidant activities.

In Vivo Assessment of Diuretic Activity

A standard and self-validating protocol to assess diuretic activity in a rodent model is detailed below. This protocol allows for the quantitative comparison of urine output and electrolyte excretion.[3]

Experimental Protocol: In Vivo Diuretic Activity in Rats

  • Animal Model: Male Wistar rats (200-250 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to standard laboratory chow and water.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., Indapamide, 5 mg/kg)

    • 5-Hydroxy Indapamide (at various dose levels, e.g., 5, 10, 20 mg/kg)

  • Experimental Procedure:

    • Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.

    • Hydration: To ensure adequate urine flow, animals are orally hydrated with 25 mL/kg of normal saline.

    • Drug Administration: Immediately following hydration, the respective compounds or vehicle are administered orally.

    • Metabolic Cages: Each animal is placed in an individual metabolic cage for the collection of urine.

    • Urine Collection: Urine is collected at regular intervals (e.g., 0-6 hours and 6-24 hours). The total volume of urine is recorded for each collection period.

  • Urine Analysis:

    • Electrolytes: The concentrations of Na⁺, K⁺, and Cl⁻ in the collected urine are determined using a flame photometer or ion-selective electrodes.[3]

  • Data Analysis:

    • Diuretic activity is expressed as the total urine output per 100 g of body weight.

    • Natriuretic, kaliuretic, and chloruretic activities are calculated as the total excretion of each electrolyte.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control.

cluster_workflow Workflow for In Vivo Diuretic Activity Assessment Start Animal Acclimatization & Grouping Fasting Overnight Fasting Start->Fasting Hydration Oral Saline Hydration Fasting->Hydration Dosing Oral Administration of Test Compounds/Vehicle Hydration->Dosing Housing Placement in Metabolic Cages Dosing->Housing Collection Urine Collection (0-6h & 6-24h) Housing->Collection Analysis Measurement of Urine Volume & Electrolyte Concentrations Collection->Analysis End Data Analysis & Statistical Comparison Analysis->End

Figure 3: Experimental workflow for the in vivo assessment of diuretic activity.

In Vitro Assessment of Antioxidant Activity

A multi-assay approach is recommended to comprehensively characterize the antioxidant potential of 5-Hydroxy Indapamide. The Oxygen Radical Absorbance Capacity (ORAC) assay and Electron Paramagnetic Resonance (EPR) spectroscopy are two powerful and complementary techniques.[3]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[3][8]

  • Reagents:

    • Fluorescein (fluorescent probe)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator[3]

    • Trolox (a water-soluble vitamin E analog) - as a positive control and standard[3]

    • 5-Hydroxy Indapamide and Indapamide solutions of varying concentrations.

  • Procedure:

    • In a 96-well black microplate, add the fluorescein probe to all wells.

    • Add Trolox standards, 5-Hydroxy Indapamide, Indapamide, or a blank (buffer) to the respective wells.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding AAPH to all wells.

    • Monitor the decay of fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards.

    • Generate a standard curve using the Trolox standards.

    • Express the ORAC value of the test compounds in Trolox equivalents (TE).

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Scavenging

EPR with spin trapping is a highly specific method for the detection and quantification of short-lived free radicals like superoxide.[3][9]

  • Reagents:

    • Xanthine and Xanthine Oxidase (to generate superoxide radicals)

    • DMPO (5,5-dimethyl-1-pyrroline N-oxide) - a spin trap that forms a stable adduct with superoxide[3]

    • 5-Hydroxy Indapamide and Indapamide solutions.

  • Procedure:

    • In a reaction tube, combine the xanthine/xanthine oxidase system, DMPO, and the test compound or vehicle.

    • Transfer the mixture to a capillary tube suitable for EPR analysis.

    • Immediately record the EPR spectrum. The signal intensity of the DMPO-OOH adduct is proportional to the amount of superoxide trapped.

  • Data Analysis:

    • Measure the signal intensity of the DMPO-OOH adduct in the presence and absence of the test compounds.

    • Calculate the percentage of superoxide scavenging activity.

Pharmacokinetic Profiling
Pharmacokinetic ParameterIndapamide5-Hydroxy Indapamide
Absorption Rapidly and completely absorbedData not available
Time to Peak (Tmax) ~2.3 hoursData not available
Half-life (t½) ~16 hours (biphasic elimination)Data not available
Metabolism Extensively metabolized in the liver to 19 metabolitesPrimary metabolite
Excretion ~70% in urine, ~23% in feces (as metabolites)Data not available

Table 2: Pharmacokinetic parameters of Indapamide.[10] Specific data for 5-Hydroxy Indapamide requires further investigation.

Future Directions and Therapeutic Implications

The potent antioxidant properties of 5-Hydroxy Indapamide position it as a promising candidate for the treatment of a range of pathologies underpinned by oxidative stress.[2] The reduced diuretic effect compared to indapamide could be advantageous in indications where diuresis is not the primary therapeutic goal and may lead to a better safety profile with respect to electrolyte imbalances.

Potential Therapeutic Areas for Investigation:

  • Cardiovascular Diseases: The vasoprotective effects of its antioxidant activity could be beneficial in conditions such as atherosclerosis, ischemia-reperfusion injury, and heart failure.[2][11][12]

  • Neurodegenerative Diseases: Oxidative stress is a key contributor to the pathogenesis of diseases like Alzheimer's and Parkinson's. The ability of 5-Hydroxy Indapamide to mitigate oxidative damage warrants investigation in relevant preclinical models.

  • Diabetic Complications: Many of the long-term complications of diabetes are associated with increased oxidative stress.

Critical Next Steps for Research and Development:

  • Development of a Scalable and Cost-Effective Synthesis: A robust synthetic route is necessary to produce sufficient quantities of high-purity 5-Hydroxy Indapamide for extensive preclinical and potential clinical studies.

  • Elucidation of the Antioxidant Signaling Pathway: Investigating the interaction of 5-Hydroxy Indapamide with the Nrf2 pathway and other endogenous antioxidant systems will provide a deeper understanding of its mechanism of action.

  • Comprehensive Pharmacokinetic and Safety Profiling: Dedicated studies are required to determine the full pharmacokinetic profile and to establish the safety and tolerability of 5-Hydroxy Indapamide.

  • In Vivo Efficacy Studies: Evaluation in relevant animal models of cardiovascular and neurodegenerative diseases is essential to validate its therapeutic potential.

Conclusion

5-Hydroxy Indapamide represents a compelling opportunity to repurpose a known metabolite for new therapeutic indications. Its potent antioxidant activity, coupled with a potentially favorable safety profile due to its attenuated diuretic effects, makes it a molecule of significant interest. This guide has provided a foundational framework for researchers and drug development professionals to embark on a comprehensive evaluation of 5-Hydroxy Indapamide. Through rigorous preclinical investigation, the full therapeutic promise of this intriguing compound may be realized, offering new hope for the treatment of a multitude of diseases driven by oxidative stress.

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Methodological & Application

Application Notes and Protocols for 5-Hydroxy Indapamide in Hypertension Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Hydroxy Indapamide, a primary active metabolite of the antihypertensive drug Indapamide, in the study of hypertension. This document outlines the theoretical framework, potential mechanisms of action, and detailed experimental protocols to investigate its pharmacological profile.

Introduction: The Significance of 5-Hydroxy Indapamide in Antihypertensive Drug Discovery

Indapamide is a well-established thiazide-like diuretic used in the management of hypertension.[1] Its therapeutic effects are attributed to both a diuretic action and a direct vascular effect.[2][3] Indapamide undergoes extensive hepatic metabolism, resulting in the formation of 19 metabolites.[4] Among these, 5-Hydroxy Indapamide is a significant metabolite, and understanding its distinct pharmacological properties is crucial for a complete comprehension of Indapamide's overall antihypertensive efficacy and for the potential development of new therapeutic agents. This guide provides the necessary protocols to explore the hypothesis that 5-Hydroxy Indapamide contributes significantly to the vasorelaxant effects of the parent drug, potentially through modulation of vascular ion channels.

Pharmacological Profile and Mechanism of Action

Indapamide, the parent compound, exerts its antihypertensive effects through a dual mechanism:

  • Diuretic Action: It inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[5] This reduction in blood volume contributes to the lowering of blood pressure.

  • Direct Vascular Effects: Indapamide has been shown to cause vasodilation by directly acting on vascular smooth muscle.[5] This is thought to involve the modulation of ion fluxes, particularly calcium ions, leading to reduced vascular resistance.[6][7][8][9]

5-Hydroxy Indapamide, as a major metabolite, is hypothesized to share and potentially enhance the direct vascular effects of the parent drug. Hydroxylation can alter the polarity and binding affinity of a molecule, potentially leading to a more potent or specific interaction with its molecular targets in vascular smooth muscle cells.

Proposed Investigational Target: KCNQ/Kv7 Potassium Channels

Voltage-gated potassium channels of the Kv7 (KCNQ) family are critical regulators of vascular smooth muscle tone.[10] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in vasodilation. Several members of the KCNQ gene family (KCNQ1-5) are expressed in vascular smooth muscle.[2] Given that Indapamide's vascular effects involve modulation of ion currents, investigating the interaction of 5-Hydroxy Indapamide with Kv7 channels is a logical and promising avenue of research.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 5-Hydroxy Indapamide's vascular effects.

Protocol 1: In Vitro Assessment of Vasodilator Activity using Wire Myography

This protocol details the use of wire myography to assess the direct effect of 5-Hydroxy Indapamide on the contractility of isolated small resistance arteries.[11][12][13]

Objective: To determine the concentration-response relationship of 5-Hydroxy Indapamide-induced vasodilation in pre-constricted arterial segments.

Materials and Reagents:

  • 5-Hydroxy Indapamide (synthesis can be performed based on established methods for similar compounds)[14][15][16]

  • Isolated resistance arteries (e.g., mesenteric arteries from spontaneously hypertensive rats or normotensive controls)

  • Physiological Salt Solution (PSS), composition in mM: NaCl 119, KCl 4.7, KH2PO4 1.18, MgSO4 1.17, NaHCO3 25, CaCl2 2.5, EDTA 0.026, Glucose 5.5.

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Wire myograph system (e.g., DMT)

  • Dissection microscope and tools

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Vessel Dissection and Mounting:

    • Isolate mesenteric arteries and place them in cold PSS.

    • Under a dissection microscope, carefully clean the arteries of surrounding adipose and connective tissue.

    • Cut the arteries into 2 mm-long rings.

    • Mount the arterial rings on the two wires of the myograph jaws in a chamber filled with PSS maintained at 37°C and continuously gassed with carbogen.[17]

  • Equilibration and Normalization:

    • Allow the mounted vessels to equilibrate for at least 30 minutes.

    • Normalize the arteries to a tension equivalent to a physiological transmural pressure to ensure optimal and reproducible contractile responses.[17]

  • Viability and Endothelial Integrity Check:

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1-10 µM).

    • Once a plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent vasodilation. A relaxation of >80% indicates intact endothelium.

    • Wash the chambers with PSS to return to baseline tension.

  • Concentration-Response Curve for 5-Hydroxy Indapamide:

    • Pre-constrict the arterial rings with a submaximal concentration of phenylephrine.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of 5-Hydroxy Indapamide (e.g., 1 nM to 100 µM) to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax).

Data Presentation:

CompoundEC50 (µM)Emax (%)
5-Hydroxy IndapamideExperimental ValueExperimental Value
Indapamide (Control)Experimental ValueExperimental Value
Protocol 2: Electrophysiological Investigation of Kv7 Channel Modulation using Patch-Clamp

This protocol describes the use of whole-cell patch-clamp electrophysiology to directly assess the effect of 5-Hydroxy Indapamide on Kv7 channel currents in isolated vascular smooth muscle cells.[18][19][20]

Objective: To determine if 5-Hydroxy Indapamide modulates the activity of Kv7 channels in vascular smooth muscle cells.

Materials and Reagents:

  • Isolated vascular smooth muscle cells (enzymatically dispersed from mesenteric arteries)

  • 5-Hydroxy Indapamide

  • Extracellular (bath) solution, composition in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution, composition in mM: K-aspartate 120, KCl 20, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Cell Preparation:

    • Isolate single vascular smooth muscle cells from mesenteric arteries by enzymatic digestion.

  • Patch-Clamp Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording Kv7 Currents:

    • Hold the cell at a membrane potential of -60 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments) to elicit potassium currents.

    • Record the resulting currents in the absence (control) and presence of 5-Hydroxy Indapamide.

  • Data Analysis:

    • Measure the amplitude of the outward potassium currents at each voltage step.

    • Construct current-voltage (I-V) relationship plots.

    • Compare the current amplitudes in the presence and absence of 5-Hydroxy Indapamide to determine its effect (activation or inhibition).

Data Presentation:

ConditionCurrent Density at +40 mV (pA/pF)
ControlExperimental Value
5-Hydroxy Indapamide (10 µM)Experimental Value
Protocol 3: Quantification of 5-Hydroxy Indapamide in Biological Samples using RP-HPLC

This protocol provides a starting point for developing a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-Hydroxy Indapamide in plasma or other biological matrices.[1][21][22][23][24]

Objective: To establish a reliable analytical method for pharmacokinetic and metabolic studies of 5-Hydroxy Indapamide.

Materials and Reagents:

  • 5-Hydroxy Indapamide analytical standard

  • Indapamide (for comparison)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or Mass Spectrometric (MS) detection

Proposed HPLC Method Parameters (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength (UV): Approximately 240-280 nm (to be determined by UV scan of 5-Hydroxy Indapamide). MS detection will provide higher sensitivity and selectivity.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation with acetonitrile followed by centrifugation.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • Calibration Curve:

    • Prepare a series of standard solutions of 5-Hydroxy Indapamide of known concentrations in the appropriate matrix (e.g., drug-free plasma).

    • Analyze the standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the peak corresponding to 5-Hydroxy Indapamide based on retention time and the calibration curve.

  • Method Validation:

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualization of Proposed Mechanisms and Workflows

Signaling Pathway of Vasodilation

G cluster_0 Vascular Smooth Muscle Cell H_Indapamide 5-Hydroxy Indapamide Kv7 Kv7 (KCNQ) Channels H_Indapamide->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Relaxation Relaxation VGCC->Relaxation Leads to Contraction Contraction Ca_influx->Contraction G cluster_0 Phase 1: Vascular Reactivity cluster_1 Phase 2: Electrophysiology A1 Isolate Mesenteric Arteries A2 Mount on Wire Myograph A1->A2 A3 Assess Vasodilator Response to 5-Hydroxy Indapamide A2->A3 B3 Measure Kv7 Currents in Response to 5-Hydroxy Indapamide A3->B3 Informs B1 Isolate Vascular Smooth Muscle Cells B2 Perform Whole-Cell Patch-Clamp B1->B2 B2->B3

Caption: Workflow for in vitro characterization of 5-Hydroxy Indapamide.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for elucidating the pharmacological activity of 5-Hydroxy Indapamide. By systematically investigating its effects on vascular tone and specific ion channels, researchers can gain valuable insights into the complete mechanism of action of Indapamide and potentially identify a novel therapeutic lead for the treatment of hypertension. Future studies should also include in vivo models of hypertension to confirm the antihypertensive efficacy of 5-Hydroxy Indapamide and to evaluate its pharmacokinetic and safety profiles.

References

  • Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. (2012). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Antihypertensive action of indapamide and review of pharmacology and toxicology. (1983). Current Medical Research and Opinion.
  • The possible mode of action of indapamide: a review. (1983). Current Medical Research and Opinion. [Link]

  • Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. (2012). ResearchGate. [Link]

  • Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. (2012). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Antihypertensive effect of indapamide with special emphasis on renal prostaglandin production. (1983). European Journal of Clinical Pharmacology. [Link]

  • KCNQ (Kv7) potassium channel activators as bronchodilators: combination with a β2-adrenergic agonist enhances relaxation of rat airways. (2014). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Patch-clamp protocol. (n.d.). protocols.io. [Link]

  • Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. (n.d.). Journal of Pharmaceutical Research and Education. [Link]

  • Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application. (2018). Journal of Chromatography B. [Link]

  • INDAPAMIDE 5-HYDROXY. (n.d.). Allmpus. [Link]

  • Wire myography: the ultimate guide (protocol included). (2023). REPROCELL. [Link]

  • Effects of indapamide on Ca2+ entry into vascular smooth muscle cells. (1998). British Journal of Pharmacology. [Link]

  • What is the mechanism of Indapamide? (2024). Patsnap Synapse. [Link]

  • Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. (2012). Der Pharma Chemica. [Link]

  • Formulation and Evaluation of Indapamide Hemihydrate Sustained Release Tablets. (n.d.).
  • Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. [Link]

  • Guidelines for the measurement of vascular function and structure in isolated arteries and veins. (2019). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology. (2020). Frontiers in Physiology. [Link]

  • Development and validation of RP-HPLC method for quantitative estimation of indapamide in bulk and pharmaceutical dosage forms. (2011). ResearchGate. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Creative Bioarray. [Link]

  • Action of indapamide on excitation-contraction coupling in vascular smooth muscle. (1979). Canadian Journal of Physiology and Pharmacology. [Link]

  • Synthesis and purification of indapamide. (2001). Icahn School of Medicine at Mount Sinai. [Link]

  • indapamide. (n.d.). Medscape. [Link]

  • A guide to wire myography. (2021). ResearchGate. [Link]

  • Kv7.5 Potassium Channel Subunits Are the Primary Targets for PKA-Dependent Enhancement of Vascular Smooth Muscle Kv7 Currents. (2015). Molecular Pharmacology. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Indapamide in Bulk and Pharmaceutical dosage forms. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wire Myography. (n.d.). Bio-protocol. [Link]

  • Clinical Profile of Indapamide 2.5mg Tablets. (n.d.). GlobalRx. [Link]

  • Synthesis method of indapamide. (n.d.).
  • An overview of the pharmacology and clinical efficacy of indapamide sustained release. (2006). Fundamental & Clinical Pharmacology. [Link]

  • In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. (2021). International Journal of Molecular Sciences. [Link]

  • Whole cell patch clamp recordings of K + currents in of homotetrameric... (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (2020). University of New Orleans Theses and Dissertations. [Link]

  • Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. [Link]

  • Chemical modulation of Kv7 potassium channels. (2017). Channels. [Link]

  • EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. (n.d.). DMT. [Link]

  • A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Indapamide-induced inhibition of calcium movement in smooth muscles. (1989). Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for 5-Hydroxy Indapamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 5-Hydroxy Indapamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for developing and optimizing a sensitive and specific LC-MS/MS method for this key metabolite of Indapamide.

Indapamide is extensively metabolized in the liver, with hydroxylation being a primary pathway.[1] The resulting 5-Hydroxy Indapamide is a pharmacologically active metabolite, and its accurate quantification is crucial for comprehensive pharmacokinetic and drug metabolism studies. This guide will walk you through the critical parameters and common challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for 5-Hydroxy Indapamide in LC-MS/MS?

A1: Based on metabolic studies, 5-Hydroxy Indapamide is formed by the addition of a single oxygen atom (+16 Da) to the parent indapamide molecule (MW ≈ 365.8 g/mol ). Therefore, you should target the following precursor ions:

  • Positive Ion Mode [M+H]⁺: m/z 382.1 [1]

  • Negative Ion Mode [M-H]⁻: m/z 380.1

Rationale: Electrospray ionization (ESI) typically forms protonated [M+H]⁺ or deprotonated [M-H]⁻ species. A study investigating indapamide metabolism in rats successfully identified the hydroxylated metabolite using the [M+H]⁺ ion at m/z 382.[1]

Q2: I can't find a commercially available analytical standard for 5-Hydroxy Indapamide. What can I do?

A2: This is a common challenge in metabolite analysis. While a certified reference standard is ideal, you have a few options:

  • Custom Synthesis: Contract a specialized chemical synthesis company to prepare the standard. This provides the highest confidence but can be costly and time-consuming.

  • Biosynthesis: Use in vitro methods, such as incubating the parent drug (Indapamide) with human liver microsomes (HLMs), to generate the metabolite.[2] The resulting incubate can be used for initial method development (e.g., identifying retention time and MRM transitions) but not for absolute quantification unless the concentration of the generated metabolite is determined by other means (e.g., qNMR).

  • Quantification using Parent Drug Calibration Curve: In some cases, especially for early-stage discovery studies, metabolites can be quantified using the calibration curve of the parent drug.[3] This approach assumes a similar ionization efficiency and is not ideal for regulated bioanalysis but can provide semi-quantitative data.

Q3: Should I use positive or negative ionization mode for 5-Hydroxy Indapamide?

A3: Both modes should be evaluated during method development.

  • Positive Mode (ESI+) has been successfully used to identify the metabolite at m/z 382 [M+H]⁺.[1]

  • Negative Mode (ESI-) is also a strong candidate. The parent drug, indapamide, shows excellent sensitivity in negative mode due to the acidic sulfonamide group, often using the [M-H]⁻ ion at m/z 364.0.[4] This suggests the 5-Hydroxy metabolite would also ionize well in negative mode at m/z 380.1.

Recommendation: Start by infusing a solution of the metabolite (if available) or the HLM incubate and evaluate signal intensity and stability in both polarities. The choice will depend on which mode provides the best sensitivity and specificity for your matrix and instrument.

Q4: 5-Hydroxy Indapamide is more polar than Indapamide. How does this affect my chromatography?

A4: The addition of a hydroxyl group significantly increases the polarity of the molecule. When using a standard C18 reversed-phase column, you should expect 5-Hydroxy Indapamide to have a shorter retention time than the parent drug, Indapamide. This has several implications:

  • Risk of Matrix Effects: Early eluting compounds are more susceptible to ion suppression from salts and other polar endogenous components of the biological matrix.[5]

  • Resolution: Ensure your gradient is shallow enough to achieve baseline separation between 5-Hydroxy Indapamide, Indapamide, and any other isomers or metabolites of interest.

  • Peak Shape: Poor peak shape (e.g., fronting or tailing) can occur if the initial mobile phase conditions are too high in organic content, causing the analyte to move through the column too quickly without proper focusing.

Method Development & Optimization: A Guided Approach

Optimizing an LC-MS/MS method from scratch requires a systematic approach. The following sections provide detailed starting points and protocols.

Part 1: Mass Spectrometry Parameters

The foundation of a robust method is the selection of sensitive and specific Multiple Reaction Monitoring (MRM) transitions.

Step-by-Step Protocol: MRM Transition Optimization
  • Prepare an Infusion Solution: Use a solution of 5-Hydroxy Indapamide standard (approx. 100-500 ng/mL) in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). If a standard is unavailable, use a concentrated supernatant from an HLM incubation.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Find the Precursor Ion: Acquire full scan (Q1 scan) spectra to confirm the presence and isolation of the precursor ion (m/z 382.1 in positive mode or 380.1 in negative mode).

  • Generate Product Ion Scan: Perform a product ion scan on the isolated precursor to identify major fragments. Select the most intense and specific fragment ions for your MRM transitions.

  • Optimize Collision Energy (CE): For each MRM transition, ramp the collision energy across a range (e.g., 5 to 50 eV) and plot the resulting fragment intensity. The optimal CE is the value that produces the highest, most stable signal for the product ion.

  • Optimize Source Parameters: While monitoring the optimized MRM transitions, adjust source parameters like declustering potential (DP), gas flows (nebulizer, turbo gas), and temperature to maximize the signal.

Table 1: Proposed Starting MRM Transitions for 5-Hydroxy Indapamide
AnalyteIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Fragment OriginStarting CE (eV)
5-Hydroxy Indapamide Positive (ESI+) 382.1 148.1 Hydroxylated indoline moiety[1]20 - 35
382.1 366.1 Loss of Oxygen (-16 Da)[1]15 - 25
Negative (ESI-) 380.1 189.0 Chlorosulfamoyl benzamide moiety[4]25 - 40
380.1 146.1 Fragment of hydroxylated indoline20 - 35
Indapamide (Parent) Positive (ESI+) 366.1 132.1 Indoline moiety[6]25 - 40
Negative (ESI-) 364.0 189.0 Chlorosulfamoyl benzamide moiety[4]30 - 45

Note: These are suggested starting points. Optimal values are instrument-dependent and must be determined empirically.

Part 2: Liquid Chromatography Parameters

Good chromatography is essential for separating the analyte from interferences, which is the most effective way to mitigate matrix effects.

Table 2: Recommended Starting LC Conditions
ParameterRecommendationRationale & Key Considerations
Column C18 or PFP (Pentafluorophenyl), 1.7-2.6 µm, 50-100 mm lengthA standard C18 column is a good starting point. A PFP column can offer alternative selectivity for aromatic and halogenated compounds.
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium FormateFormic acid is a common modifier for positive mode ESI, promoting protonation. Ammonium formate is a good buffer for both polarities.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides better peak shapes and lower backpressure. Methanol can offer different selectivity.
Flow Rate 0.4 - 0.6 mL/min (for standard 2.1 mm ID columns)Adjust based on column dimensions and particle size.
Column Temp. 35 - 45 °CElevated temperature can improve peak shape and reduce viscosity, but check analyte stability.
Injection Vol. 1 - 10 µLKeep as low as possible to minimize matrix load and peak distortion.
Gradient Profile Start at a low %B (e.g., 5-10%) for 0.5-1.0 min. Ramp to ~95% B over 3-5 min. Hold and re-equilibrate.Crucial for polar metabolites: A low initial organic percentage is vital to retain and focus 5-Hydroxy Indapamide at the head of the column. A shallow gradient is needed to ensure separation from the parent drug.
Part 3: Sample Preparation

The goal of sample preparation is to remove proteins and phospholipids, which can foul the LC-MS system, and to reduce matrix effects.[5] Given the increased polarity of 5-Hydroxy Indapamide, extraction methods must be chosen carefully.

Workflow Diagram: Bioanalytical Sample Processing

G cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction Method cluster_2 Post-Extraction Processing cluster_3 Analysis Collect Collect Biological Matrix (Plasma, Urine) Spike Spike with Internal Standard (e.g., Deuterated Analog) Collect->Spike Vortex Vortex to Mix Spike->Vortex PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Vortex->PPT Choose One LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE/Ethyl Acetate) Vortex->LLE Choose One SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Vortex->SPE Choose One Centrifuge Centrifuge to Pellet Debris PPT->Centrifuge LLE->Centrifuge Evaporate Evaporate Supernatant (under Nitrogen) SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: General workflow for biological sample preparation and analysis.

Protocol 1: Protein Precipitation (PPT) - The Quick Approach
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Expertise & Causality: PPT is fast and recovers polar analytes well. However, it is the "dirtiest" method, leaving many matrix components like phospholipids in the supernatant, increasing the risk of ion suppression. Evaporation and reconstitution in a weak solvent helps focus the analyte on the column.

Protocol 2: Liquid-Liquid Extraction (LLE) - The Balanced Approach
  • To 200 µL of plasma sample, add the internal standard and 50 µL of a buffer (e.g., 0.1 M ammonium acetate, pH 5.0).

  • Add 1 mL of an appropriate organic solvent. For the polar 5-Hydroxy Indapamide, consider more polar, water-immiscible solvents like Ethyl Acetate or a mixture of MTBE/Ethyl Acetate (1:1, v/v) .

  • Vortex for 5 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate, reconstitute, and inject as described in the PPT protocol.

  • Expertise & Causality: LLE provides a cleaner extract than PPT. The choice of solvent is critical. While diethyl ether is used for the parent drug, a more polar solvent is needed to efficiently extract the hydroxylated metabolite.[7]

Protocol 3: Solid-Phase Extraction (SPE) - The Cleanest Approach
  • Select Sorbent: A mixed-mode cation exchange (MCX) sorbent is an excellent choice. It provides both reversed-phase and ion-exchange retention mechanisms.

  • Condition: Wash the cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Load: Pretreat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the diluted sample onto the cartridge.

  • Wash: Wash with 1 mL of 0.1 M HCl to remove neutral and acidic interferences. Follow with 1 mL of Methanol to remove non-polar interferences.

  • Elute: Elute the 5-Hydroxy Indapamide with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate, reconstitute, and inject.

  • Expertise & Causality: SPE offers the highest degree of sample cleanup, significantly reducing matrix effects. The MCX sorbent retains the analyte by reversed-phase and the protonated amine on the indoline ring, allowing for stringent wash steps to remove interferences. Elution with a basic organic solvent neutralizes the amine and disrupts the reversed-phase interaction.

Troubleshooting Guide

Even with an optimized method, issues can arise. This section addresses common problems in a logical, question-and-answer format.

Troubleshooting Diagram: A Decision Tree

G Start Start: Encountering an Issue Issue_Signal No or Very Low Signal? Start->Issue_Signal Issue_PeakShape Poor Peak Shape? (Tailing, Fronting, Split) Start->Issue_PeakShape Issue_Variability High Variability / Poor Reproducibility? Start->Issue_Variability Signal_MS Check MS Settings: 1. Correct MRM transitions? 2. Source parameters optimal? 3. Instrument tuned? Issue_Signal->Signal_MS Start Here Peak_MobilePhase Mobile Phase Issue: 1. Incorrect pH? 2. Initial %B too high? (Causes fronting) Issue_PeakShape->Peak_MobilePhase Start Here Var_IS Internal Standard (IS) Issue: 1. IS signal stable? 2. IS added consistently? Issue_Variability->Var_IS Start Here Signal_LC Check LC System: 1. Analyte eluting? (Check waste for signal) 2. Column clogged? Signal_MS->Signal_LC If MS is OK Signal_Sample Check Sample Prep: 1. Poor extraction recovery? (Test with post-extraction spike) 2. Analyte degradation? Signal_LC->Signal_Sample If LC is OK Signal_Suppression Severe Ion Suppression? (Perform post-column infusion) Signal_Sample->Signal_Suppression If Recovery is OK Peak_Column Column Issue: 1. Column aging/void? 2. Contamination at head of column? Peak_Injection Injection Issue: 1. Reconstitution solvent mismatch? (Should be weaker than mobile phase) 2. Injection volume too high? Peak_MobilePhase->Peak_Injection If MP is OK Peak_Injection->Peak_Column If Injection is OK Var_Matrix Matrix Effects: 1. Use isotopically labeled IS? 2. Improve sample cleanup (SPE)? Var_IS->Var_Matrix If IS is OK Var_System System Issue: 1. Leaks in LC system? 2. Autosampler precision issue? Var_Matrix->Var_System If Matrix is Addressed

Sources

Technical Support Center: Degradation Pathways of 5-Hydroxyindapamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the forced degradation pathways of 5-Hydroxyindapamide. As a key active metabolite of Indapamide, understanding its stability profile is critical for robust analytical method development, formulation design, and regulatory compliance.

This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are both efficient and conclusive.

Section 1: Understanding the Stability of 5-Hydroxyindapamide

Q1: What is 5-Hydroxyindapamide, and why is its stability important?

5-Hydroxyindapamide is a primary active metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension. The stability of any active pharmaceutical ingredient (API) and its metabolites is a cornerstone of drug development. Forced degradation studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a molecule behaves under stress conditions such as heat, light, humidity, and varying pH.[1][2] This knowledge is crucial for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products and understanding the chemical reactions that cause them.[1][3]

  • Developing Stability-Indicating Methods: Ensuring that the analytical methods (typically HPLC) can accurately separate the parent drug from all potential degradation products.[4][5]

  • Informing Formulation and Packaging: Selecting excipients and packaging materials that minimize degradation and ensure the product's safety, efficacy, and shelf-life.[3]

Since 5-Hydroxyindapamide shares the core structure of Indapamide—notably the sulfonamide and amide groups—it is expected to exhibit similar degradation susceptibilities, primarily through hydrolysis. However, the presence of the hydroxyl group on the indole ring may influence its reactivity, particularly towards oxidation.

Q2: What are the primary stress conditions I should consider for 5-Hydroxyindapamide?

Based on the known profile of Indapamide and general regulatory expectations, a comprehensive forced degradation study for 5-Hydroxyindapamide should include the following conditions.[1][6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely consuming the parent molecule.[3][6][8]

  • Acidic Hydrolysis: (e.g., 0.1 M HCl)

  • Alkaline (Basic) Hydrolysis: (e.g., 0.1 M NaOH)

  • Oxidative Degradation: (e.g., 3-30% H₂O₂)

  • Thermal Degradation: (e.g., 60-80°C)

  • Photolytic Degradation: (e.g., ICH-specified light/UV exposure)

The following diagram illustrates the typical workflow for conducting these studies.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization API 5-Hydroxyindapamide Stock Solution Stress Prepare Stress Conditions (Acid, Base, Oxidative, etc.) Incubate Incubate Samples (Controlled Temp/Time/Light) API->Incubate Add to Stressor Control Prepare Control Sample (API in diluent, no stressor) API->Control Neutralize Neutralize Samples (if applicable) Incubate->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Control->Analyze Neutralize->Analyze Characterize Characterize Degradants (LC-MS/MS, NMR) Analyze->Characterize If unknown peaks > threshold

Caption: General workflow for a forced degradation study.

Section 2: Experimental Guides & Troubleshooting

This section provides detailed protocols and addresses common issues encountered during forced degradation studies of 5-Hydroxyindapamide.

Hydrolytic Degradation (Acid & Base)

Q3: How do I perform hydrolytic degradation, and what results should I expect?

Hydrolytic degradation targets bonds susceptible to cleavage by water, a process catalyzed by acids or bases. For molecules like 5-Hydroxyindapamide, the primary target for hydrolysis is the sulfonamide bond. Studies on the parent compound, Indapamide, show significant degradation under both acidic and alkaline conditions.[4][9][10]

Experimental Protocol: Acidic Hydrolysis

  • Preparation: Prepare a stock solution of 5-Hydroxyindapamide in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

  • Stress Application: Add an aliquot of the stock solution to a volume of 0.1 M HCl. The final concentration should be suitable for your analytical method (e.g., 100 µg/mL).

  • Incubation: Heat the solution at a controlled temperature (e.g., 70°C) and monitor over time (e.g., 2, 4, 8, 24 hours).[11]

  • Sampling & Neutralization: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent molarity and volume of NaOH to halt the reaction.[1]

  • Analysis: Dilute the neutralized sample with your mobile phase and analyze immediately via a validated stability-indicating HPLC method.

Expected Degradation Pathway (Hydrolysis): The primary degradation pathway for Indapamide under hydrolytic conditions involves the cleavage of the N-S bond in the sulfonamide group.[12] A similar pathway is anticipated for 5-Hydroxyindapamide.

G cluster_main Parent 5-Hydroxyindapamide DP1 Degradation Product (Amine derivative) Parent->DP1  H+ or OH- (Hydrolysis) DP2 Degradation Product (Sulfonic acid derivative) Parent->DP2  H+ or OH- (Hydrolysis)

Caption: Proposed hydrolytic degradation of 5-Hydroxyindapamide.

Troubleshooting Guide: Hydrolytic Studies

  • Issue: No significant degradation is observed (<5%).

    • Causality: The conditions are not severe enough. The activation energy for the hydrolytic cleavage has not been overcome.

    • Solution:

      • Increase the temperature in increments (e.g., from 70°C to 80°C).

      • If temperature is not effective or desirable, increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl).[10]

      • Extend the incubation time. Remember to run a parallel control sample to ensure the drug is stable in the diluent alone under the same temperature conditions.

  • Issue: The drug degrades completely almost instantly (>90%).

    • Causality: The stress conditions are too harsh, preventing the observation of intermediate degradants and making kinetic analysis impossible.

    • Solution:

      • Reduce the temperature (e.g., perform the study at room temperature).

      • Decrease the concentration of the acid/base.

      • Shorten the time points significantly (e.g., check at 5, 15, and 30 minutes).

Oxidative Degradation

Q4: How does 5-Hydroxyindapamide behave under oxidative stress?

The presence of the electron-rich indole ring, further activated by a hydroxyl group, makes 5-Hydroxyindapamide potentially susceptible to oxidation. The parent compound, Indapamide, is also sensitive to oxidative conditions.[4][13]

Experimental Protocol: Oxidative Degradation

  • Preparation: Prepare a stock solution of 5-Hydroxyindapamide as previously described.

  • Stress Application: Add an aliquot of the stock solution to a solution of hydrogen peroxide (H₂O₂). A common starting concentration is 3% H₂O₂.

  • Incubation: Keep the solution at room temperature and protected from light. Monitor over several hours. If no degradation occurs, gentle heating (e.g., 40-50°C) can be applied.[13]

  • Analysis: Withdraw samples at set time points and analyze directly or after dilution. Unlike hydrolysis, quenching the reaction is often unnecessary as the peroxide is sufficiently diluted during sample preparation.

Troubleshooting Guide: Oxidative Studies

  • Issue: Inconsistent results or rapid, uncontrolled degradation.

    • Causality: Oxidative reactions can be catalyzed by trace metals. The presence of the hydroxyl group might also lead to complex, free-radical-driven polymerization.

    • Solution:

      • Ensure high-purity water and reagents are used.

      • Consider using a milder oxidizing agent or a lower concentration of H₂O₂ (e.g., 0.3%).

      • If degradation is too rapid, perform the experiment at a lower temperature (e.g., in a refrigerator at 4°C).

Section 3: Data Summary & Analytical Considerations

Q5: What level of degradation should I expect under different conditions?

While specific data for 5-Hydroxyindapamide is limited, we can infer expected stability from studies on Indapamide. The following table summarizes typical degradation percentages observed for Indapamide, which can serve as a starting point for your experimental design.

Stress ConditionReagent/ParametersTypical Degradation (%)Reference(s)
Acidic Hydrolysis 1 M HCl~11%[10]
Alkaline Hydrolysis 1 M NaOH~16-29%[10][14]
Alkaline Hydrolysis (Buffer) Borate Buffer (pH 10)~21%[10]
Thermal Degradation 70°C / 80% RH (solid state, 2 months)~1-15%[9][15]
Photolytic Degradation (UV/VIS) ICH Guideline Exposure~2-7%[9][15]

Q6: Which analytical method is best for separating and identifying degradation products?

A stability-indicating HPLC method is the gold standard. For 5-Hydroxyindapamide, a reversed-phase C18 column is typically effective.[4]

  • Method Development: The mobile phase should be optimized to achieve baseline separation between the parent peak and all degradant peaks. A gradient elution is often necessary. A photodiode array (PDA) detector is crucial for checking peak purity and detecting co-eluting peaks.

  • Identification of Unknowns: For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometer (MS/MS), is indispensable.[11][14] It provides molecular weight information and fragmentation patterns that help in identifying the chemical structure of the degradants.

Section 4: Frequently Asked Questions (FAQs)

Q7: Is 5-Hydroxyindapamide sensitive to light? Based on data from Indapamide, it is relatively stable under photolytic stress, but some degradation (2-7%) can occur.[9] It is always best practice to protect solutions from light unless photostability is the specific parameter being tested.[16]

Q8: My analytical column is showing poor peak shape after injecting stressed samples. Why? This is a common issue. Stressed samples, especially after harsh acid or base hydrolysis, can contain high salt concentrations even after neutralization. This can interfere with chromatography. Ensure your sample is adequately diluted in the mobile phase before injection. Also, the pH of the final sample should be compatible with the mobile phase to prevent on-column peak distortion.

Q9: I have identified a degradation product. What are the next steps? According to ICH guidelines, any degradation product observed at a level greater than the identification threshold (which depends on the maximum daily dose of the drug) must be structurally characterized. If the degradant is also found in long-term stability studies, its levels must be monitored and controlled within qualified safety limits.

Q10: Where can I find the official regulatory guidelines for forced degradation studies? The primary documents are from the International Council for Harmonisation (ICH):

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

These documents provide the framework and expectations for conducting stress testing as part of a regulatory submission.

References

  • Summary of indapamide degradation behavior. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2022). National Institutes of Health (PMC). Retrieved January 25, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Sai kiran et al. (2015). A new stability indicating RP-HPLC method for the simultaneous estimation of Perindopril and Indapamide in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 6(8), 3428-3438. Retrieved January 25, 2026, from [Link]

  • Gumieniczek, A., et al. (2019). Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods. RSC Advances. Retrieved January 25, 2026, from [Link]

  • Degradation pathways of captopril (1A) and indapamide (1B). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Percentage levels of degradation of indapamide and dihydralazine... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Percentage degradation at different pH and kinetic parameters of indapamide. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). National Institutes of Health (PMC). Retrieved January 25, 2026, from [Link]

  • HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. (n.d.). Hindawi. Retrieved January 25, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 25, 2026, from [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). PubMed. Retrieved January 25, 2026, from [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (n.d.). ICH. Retrieved January 25, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]

  • A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. (2016). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Development and Validation of Stability Indicating High Performance Liquid Chromatographic Method for Olmesartan Medoxomil and Indapamide in Tablet Dosage Form. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 25, 2026, from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved January 25, 2026, from [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved January 25, 2026, from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 25, 2026, from [Link]

  • The suggested pathways for safinamide-induced degradation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of Diuretic Potency: 5-Hydroxy Indapamide vs. Indapamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the diuretic and antihypertensive potencies of Indapamide and its principal metabolite, 5-Hydroxy Indapamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current pharmacological knowledge and presents a framework for direct experimental comparison. While direct quantitative head-to-head studies on their potencies are not extensively available in public literature, this guide collates existing preclinical data and outlines robust methodologies for their empirical determination.

Introduction: Indapamide's Role in Antihypertensive Therapy

Indapamide is a well-established thiazide-like diuretic prescribed for the management of hypertension and edema.[1][2] Its primary therapeutic action is achieved through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to an increase in the excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure.[1] Beyond its diuretic effect, Indapamide also exhibits a direct vascular action, contributing to its overall antihypertensive efficacy.[4]

Indapamide undergoes extensive metabolism in the liver, with less than 7% of the parent compound excreted unchanged in the urine.[4] This metabolic process, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19, results in the formation of numerous metabolites.[5] Among these, 5-Hydroxy Indapamide, generated through the hydroxylation of the indole moiety, is a major and pharmacologically active metabolite.[5][6]

The Metabolic Journey: From Indapamide to 5-Hydroxy Indapamide

The biotransformation of Indapamide to 5-Hydroxy Indapamide is a critical aspect of its pharmacology. Understanding this pathway is fundamental to appreciating the potential contribution of the metabolite to the overall therapeutic effect. The hydroxylation reaction is a key step in the hepatic clearance of Indapamide.

Indapamide Indapamide (Parent Drug) Metabolism Hepatic Metabolism (CYP3A4, CYP2C19) Indapamide->Metabolism Hydroxylation Metabolite 5-Hydroxy Indapamide (Major Active Metabolite) Metabolism->Metabolite

Caption: Metabolic pathway of Indapamide to 5-Hydroxy Indapamide.

Comparative Potency: A Qualitative Overview

Direct quantitative comparisons of diuretic and antihypertensive potency, such as ED50 (median effective dose) or IC50 (half maximal inhibitory concentration) values, between Indapamide and 5-Hydroxy Indapamide are scarce in peer-reviewed literature. However, existing preclinical evidence allows for a qualitative assessment of their relative activities.

ParameterIndapamide5-Hydroxy Indapamide
Diuretic Potency Established and potent diuretic activity, leading to significant natriuresis and diuresis.[6]Possesses diuretic properties, but preclinical animal studies suggest it is less pharmacologically active than Indapamide.[6]
Antihypertensive Effect Clinically proven antihypertensive agent with a dual mechanism of action (diuretic and vascular).[4]Presumed to contribute to the overall antihypertensive effect, but with a lower potency compared to the parent drug.
Mechanism of Action Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule.[3]Believed to be similar to Indapamide, though likely with a reduced affinity for the target transporter.

Experimental Framework for Quantitative Comparison

To address the gap in quantitative data, this section provides a detailed, self-validating experimental protocol for a head-to-head comparison of the diuretic and natriuretic activities of Indapamide and 5-Hydroxy Indapamide in a rodent model. The causality behind each experimental choice is explained to ensure scientific rigor.

Experimental Workflow Diagram

cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Sample Collection & Analysis cluster_3 Data Analysis Acclimatization Acclimatization (e.g., 1 week) Fasting Fasting (18h, water ad libitum) Acclimatization->Fasting Grouping Random Grouping (n=6-8 per group) Fasting->Grouping Dosing Oral Gavage (Vehicle, Indapamide, 5-OH Indapamide) Grouping->Dosing Urine_Collection Urine Collection (Metabolic Cages, 0-24h) Dosing->Urine_Collection Volume_Measurement Urine Volume Measurement Urine_Collection->Volume_Measurement Electrolyte_Analysis Electrolyte Analysis (Na+, K+, Cl-) Volume_Measurement->Electrolyte_Analysis Calculation Calculate Diuretic & Saluretic Activity Electrolyte_Analysis->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats

Caption: Workflow for comparing diuretic activity.

Detailed Step-by-Step Methodology

Objective: To quantitatively compare the diuretic and saluretic effects of Indapamide and 5-Hydroxy Indapamide.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Indapamide and 5-Hydroxy Indapamide (analytical grade)

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Metabolic cages for individual housing and urine collection

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

  • Analytical balance

  • Oral gavage needles

Protocol:

  • Animal Acclimatization and Preparation:

    • House rats in standard laboratory conditions for at least one week to allow for acclimatization.

    • Eighteen hours prior to the experiment, fast the animals but provide free access to water. This ensures a uniform state of hydration and gastrointestinal content.

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Indapamide (e.g., 1, 3, 10 mg/kg)

      • Group 3: 5-Hydroxy Indapamide (e.g., 1, 3, 10 mg/kg)

    • Administer the respective treatments orally via gavage. The use of multiple dose levels is crucial for constructing a dose-response curve and determining the ED50.

  • Urine Collection and Measurement:

    • Immediately after dosing, place each rat in an individual metabolic cage.

    • Collect urine over a 24-hour period. Shorter time intervals (e.g., 0-6h, 6-12h, 12-24h) can also be analyzed to understand the time course of action.

    • At the end of the collection period, record the total urine volume for each animal.

  • Urine Analysis:

    • Centrifuge urine samples to remove any particulate matter.

    • Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes. This allows for the assessment of saluretic (electrolyte excretion) effects.[6]

  • Data Analysis:

    • Calculate the diuretic activity as the total urine output per 100g of body weight.

    • Calculate the natriuretic (Na+), kaliuretic (K+), and chloruretic (Cl-) activities as the total excretion of each electrolyte (concentration × volume).

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the effects of the different treatment groups with the control group.

    • If multiple doses are used, construct dose-response curves and calculate the ED50 for diuretic and natriuretic effects for both compounds.

Conclusion and Future Directions

While 5-Hydroxy Indapamide is a principal and pharmacologically active metabolite of Indapamide, the current body of evidence suggests it possesses a lower diuretic and antihypertensive potency than the parent drug.[6] For researchers and drug development professionals seeking to definitively quantify these differences, the experimental protocol outlined in this guide provides a robust and self-validating framework for a direct comparison. Such studies are essential for a more complete understanding of the pharmacological profile of Indapamide and the contribution of its metabolites to its overall therapeutic efficacy.

References

  • Caruso, F. J., Szabadi, R. R., & Vukovich, R. A. (1983). Pharmacokinetics and clinical pharmacology of indapamide. American heart journal, 106(1 Pt 2), 212–220.
  • Drugs.com. (n.d.). Hydrochlorothiazide vs Indapamide Comparison. Retrieved from [Link]

  • Yan, F., Hu, Y., Di, B., He, P. L., & Sun, G. (2012). Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 15(2), 208–218.
  • Mayo Clinic. (2023, November 1). Indapamide (Oral Route). Retrieved from [Link]

  • Sassard, J. (2005). An overview of the pharmacology and clinical efficacy of indapamide sustained release. Fundamental & clinical pharmacology, 19(6), 689–696.
  • Pharmacology of Indapamide (Lozol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2023, January 18). YouTube. Retrieved from [Link]

  • Anavekar, S. N., Ludden, T. M., & Brater, D. C. (1983). Pharmacokinetics and metabolism of indapamide: a review. American heart journal, 106(1 Pt 2), 221–226.
  • Wikipedia. (2023, December 27). Indapamide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.